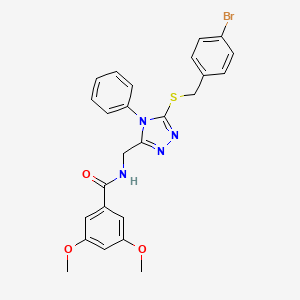
N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H23BrN4O3S and its molecular weight is 539.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered interest in various biological applications, particularly in the fields of agriculture and pharmacology. Its unique structure, characterized by a triazole ring and multiple functional groups, suggests potential for diverse biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H17BrN4OS2, with a molecular weight of 485.4 g/mol. The compound features a triazole moiety known for its biological significance, particularly in antifungal and insecticidal activities.
Structure
| Property | Value |
|---|---|
| Molecular Formula | C21H17BrN4OS2 |
| Molecular Weight | 485.4 g/mol |
| CAS Number | 392685-27-7 |
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit significant antifungal properties. A study demonstrated that derivatives of triazole showed varying degrees of activity against fungi such as Pyricularia oryzae, with inhibition rates reaching up to 77.8% for certain derivatives . The specific compound this compound has been hypothesized to possess similar antifungal efficacy due to its structural similarities.
Insecticidal Activity
The compound's structural features also suggest potential insecticidal activity. Preliminary bioassays have shown that related compounds exhibit lethal effects against pests such as Helicoverpa armigera and Spodoptera frugiperda. For instance, similar benzamide derivatives have demonstrated effective insecticidal properties at concentrations as low as 500 mg/L .
Case Studies
- Pesticidal Efficacy : In a series of tests on various benzamide derivatives, compounds similar to this compound exhibited significant insecticidal activity against Mythimna separate, with some variants achieving over 70% mortality at specified concentrations .
- Toxicity Assessments : Toxicity evaluations using zebrafish embryos have provided insights into the safety profile of these compounds. The LC50 values indicated moderate toxicity levels; for instance, one derivative showed an LC50 of 14.01 mg/L . This suggests that while the compound may be effective against pests and fungi, careful consideration of its ecological impact is necessary.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanism of action for triazole-containing compounds often involves interference with fungal sterol biosynthesis pathways or disruption of insect neurophysiological processes.
Synthesis Overview
| Step | Reagents Used | Reaction Conditions |
|---|---|---|
| 1 | Isonicotinyl hydrazine + Isothiocyanatobenzene | Reflux in ethanol for 5 hours |
| 2 | Intermediate product + NaOH | Reflux for 4 hours |
| 3 | Final product formation | Recrystallization from methanol |
Propriétés
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN4O3S/c1-32-21-12-18(13-22(14-21)33-2)24(31)27-15-23-28-29-25(30(23)20-6-4-3-5-7-20)34-16-17-8-10-19(26)11-9-17/h3-14H,15-16H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHVARDDUMCNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














